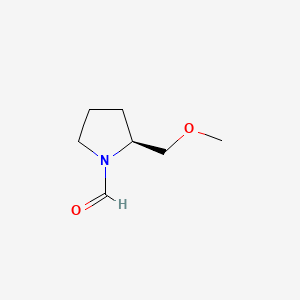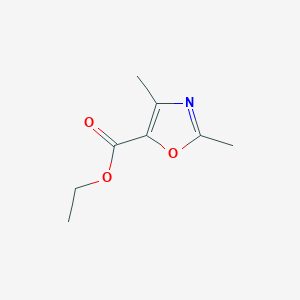![molecular formula C12H15NO4 B1585376 Methyl 3-([(benzyloxy)carbonyl]amino)propanoate CAS No. 54755-77-0](/img/structure/B1585376.png)
Methyl 3-([(benzyloxy)carbonyl]amino)propanoate
Übersicht
Beschreibung
“Methyl 3-([(benzyloxy)carbonyl]amino)propanoate” is a chemical compound with the CAS Number: 109141-51-7 . It has a molecular weight of 251.28 and a linear formula of C13H17NO4 . It is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The molecule contains a total of 34 bond(s). There are 18 non-H bond(s), 8 multiple bond(s), 7 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), and 1 primary amine(s) (aliphatic) .Physical And Chemical Properties Analysis
“Methyl 3-([(benzyloxy)carbonyl]amino)propanoate” is a pale-yellow to yellow-brown liquid . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A benzoxazin derivative synthesized from 2-aminophenols and dimethyl-2-oxoglutarate has shown significant potential as a corrosion inhibitor for carbon steel in acidic solutions. The compound exhibits good corrosion inhibition efficiency, which increases with concentration, demonstrating the utility of methyl 3-([(benzyloxy)carbonyl]amino)propanoate derivatives in protecting metals from corrosion in industrial applications (Hachama et al., 2016).
Antimicrobial Activity
Derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, which can be synthesized from methyl 3-([(benzyloxy)carbonyl]amino)propanoate, have been found to exhibit good antimicrobial activity against various bacterial and fungal strains. This highlights the potential of these compounds in developing new antimicrobial agents (Mickevičienė et al., 2015).
Biocatalysis
The biocatalysis of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate, has been effectively performed using new isolated Methylobacterium Y1-6. This process demonstrates the relevance of methyl 3-([(benzyloxy)carbonyl]amino)propanoate derivatives in pharmaceutical manufacturing, particularly for producing enantiopure compounds (Li et al., 2013).
Polymer Synthesis
Research into the synthesis and properties of hyperbranched aromatic polyamide has utilized methyl 3,5-bis(4-aminophenoxy)benzoate, a compound related to methyl 3-([(benzyloxy)carbonyl]amino)propanoate. These polymers, which are soluble in various solvents and have significant molecular weights, show the utility of such derivatives in the development of new materials with potential applications in industry (Yang et al., 1999).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 3-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-16-11(14)7-8-13-12(15)17-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSYHFSVQUXZJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327463 | |
| Record name | Methyl 3-([(benzyloxy)carbonyl]amino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-([(benzyloxy)carbonyl]amino)propanoate | |
CAS RN |
54755-77-0 | |
| Record name | Methyl 3-([(benzyloxy)carbonyl]amino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














